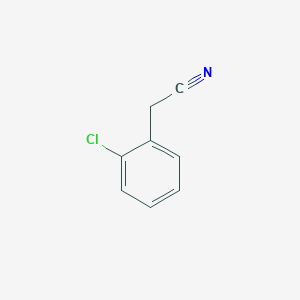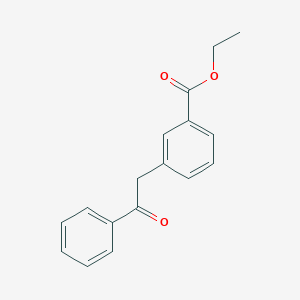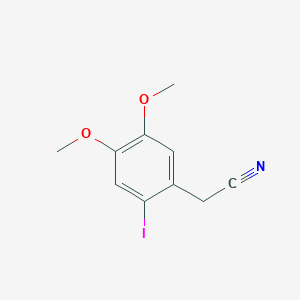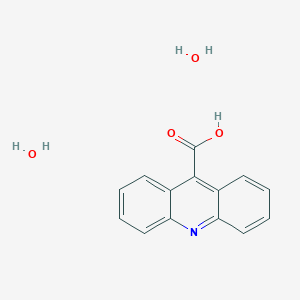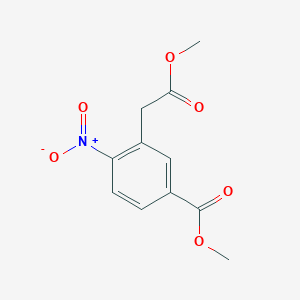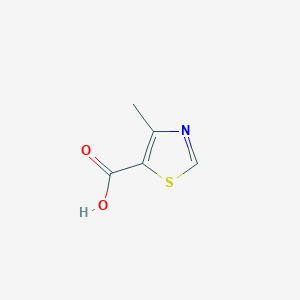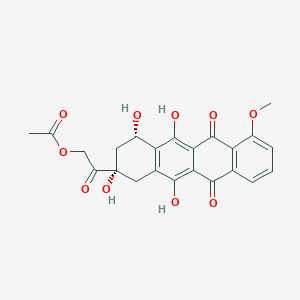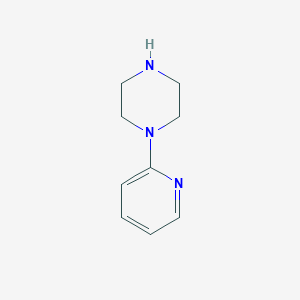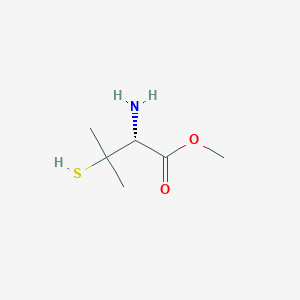
methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate, also known as methionine sulfoximine (MSO), is a synthetic amino acid analogue that has been widely used in scientific research. MSO is a potent inhibitor of glutamine synthetase, an enzyme that plays a crucial role in the metabolism of glutamine, an important amino acid in many biological processes.
Mécanisme D'action
MSO acts as a potent inhibitor of glutamine synthetase, binding to the active site of the enzyme and preventing it from catalyzing the conversion of glutamate and ammonia to glutamine. This results in a decrease in the intracellular levels of glutamine, which can have a variety of effects on cellular metabolism and function.
Effets Biochimiques Et Physiologiques
MSO has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and alteration of gene expression. MSO has also been found to have neurotoxic effects, particularly in the central nervous system, where it can lead to the accumulation of glutamate and subsequent excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
MSO has several advantages for use in lab experiments, including its potency as an inhibitor of glutamine synthetase, its ability to selectively target glutamine metabolism, and its relatively low cost. However, MSO also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research involving MSO, including the development of new drugs that target glutamine metabolism, the exploration of MSO's effects on other cellular pathways and processes, and the investigation of MSO's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the mechanisms underlying MSO's neurotoxic effects and to develop strategies to mitigate these effects.
Méthodes De Synthèse
MSO can be synthesized by the reaction of methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate with hydroxylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with sulfuric acid to obtain MSO.
Applications De Recherche Scientifique
MSO has been used in various scientific research applications, including studies on the metabolism of glutamine, the regulation of gene expression, and the development of new drugs. MSO has been found to be particularly useful in studying the role of glutamine in cancer cells, as cancer cells are known to have an increased dependence on glutamine for their growth and survival.
Propriétés
Numéro CAS |
149207-23-8 |
|---|---|
Nom du produit |
methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate |
Formule moléculaire |
C6H13NO2S |
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate |
InChI |
InChI=1S/C6H13NO2S/c1-6(2,10)4(7)5(8)9-3/h4,10H,7H2,1-3H3/t4-/m1/s1 |
Clé InChI |
FIXGPNLTDAUQQF-SCSAIBSYSA-N |
SMILES isomérique |
CC(C)([C@@H](C(=O)OC)N)S |
SMILES |
CC(C)(C(C(=O)OC)N)S |
SMILES canonique |
CC(C)(C(C(=O)OC)N)S |
Synonymes |
L-Valine, 3-mercapto-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



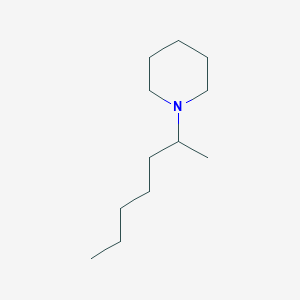
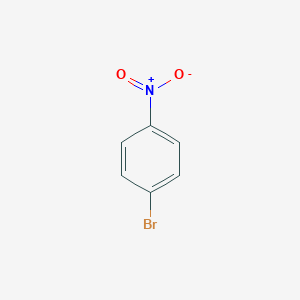
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)

